molecular formula C19H21N3O3 B2387306 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide CAS No. 400088-01-9

2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide

Cat. No.: B2387306
CAS No.: 400088-01-9
M. Wt: 339.395
InChI Key: PPVKCVLCEDLRBD-UDWIEESQSA-N
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Description

2-[(Methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide is a malonamide derivative characterized by a central malonamide core substituted with a methoxyimino group at the C2 position and 3-methylphenyl groups at the N1 and N3 positions. The methoxyimino (CH₃O-N=CH-) group introduces unique electronic and steric properties, which may influence reactivity, solubility, and binding affinity. The 3-methylphenyl substituents contribute to hydrophobicity and may enhance stability against metabolic degradation.

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis(3-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-4-8-15(10-13)21-18(23)17(12-20-25-3)19(24)22-16-9-5-7-14(2)11-16/h4-12,17H,1-3H3,(H,21,23)(H,22,24)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKCVLCEDLRBD-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C=NOC)C(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(/C=N/OC)C(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide typically involves multiple steps, starting with the preparation of the malonamide backbone. This can be achieved through the reaction of malonic acid derivatives with appropriate amines under controlled conditions. The introduction of the methoxyimino group is usually carried out through a condensation reaction with methoxyamine. The final step involves the attachment of the 3-methylphenyl groups, which can be achieved through a substitution reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide involves its interaction with molecular targets such as enzymes and receptors. The methoxyimino group can form hydrogen bonds with active sites, while the 3-methylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide with structurally related compounds:

Structural Comparison

Compound Name R1 (C2 Position) R2 (N1/N3 Positions) Molecular Weight (g/mol) Key Structural Features
Target Compound Methoxyimino (CH₃O-N=CH-) 3-Methylphenyl ~407.4 (estimated) Electron-withdrawing imino group; aromatic methyl groups
2-(4-Methylbenzylidene)-N,N′-bis[3-(trifluoromethyl)phenyl]malonamide 4-Methylbenzylidene 3-(Trifluoromethyl)phenyl 550.47 Hydrophobic CF₃ groups; benzylidene linker
N1,N3-Bis(4-chloro-3-hydroxyphenyl)-2-(2-chloroethyl)malonamide 2-Chloroethyl 4-Chloro-3-hydroxyphenyl 435.72 Halogenated substituents; phenolic -OH
N1,N3-Bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl)-malonamide (MEC) Chelating dihydroxybenzylidene Ethyl-linked dihydroxybenzylidene 604.58 Metal-chelating sites; Schiff base linkage
N1,N3-Bis(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenyl)malonamide - Benzo[d][1,2,3]triazol-2-ylphenyl ~610.6 (estimated) Antiviral benzotriazole moieties

Physicochemical Properties

  • Solubility: The trifluoromethylphenyl analog is highly lipophilic (logP ~5.2), whereas hydroxyphenyl derivatives are more polar (logP ~2.8). The target compound’s methoxyimino group may balance hydrophilicity and lipophilicity (estimated logP ~3.5).
  • Stability: Methoxyimino groups resist hydrolysis better than unsubstituted imines, as seen in cephalosporin derivatives . This could enhance the target compound’s shelf life compared to Schiff base analogs .

Biological Activity

2-[(Methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide, identified by the CAS number 400088-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and antiproliferative effects, supported by relevant research findings.

  • Molecular Formula: C19H21N3O3
  • Molecular Weight: 339.39 g/mol
  • Purity: >90%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Methanolic extract from Limoniastrum monopetalumE. coli, S. aureus62.5 µg/mL for E. coli
Flavonoid maeopsin-6-O-glucosideStaphylococcus aureusMIC not specified

The methanolic extract from Limoniastrum monopetalum demonstrated considerable antibacterial activity, suggesting a potential pathway for further exploration of similar compounds like this compound .

Antiproliferative Effects

In vitro studies on antiproliferative activities have shown that certain malonamide derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study: Antiproliferative Activity
A study assessed the antiproliferative effects of methanol extracts and isolated compounds from plant sources. The results indicated promising IC50 values against HeLa and A549 cells, with some fractions showing IC50 values around 226 µg/mL for HeLa cells .

Table 2: Antiproliferative Effects of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Flavonoid maeopsin-6-O-glucosideHeLa226
Flavonoid maeopsin-6-O-glucosideA549242.52

These findings highlight the potential of malonamide derivatives in cancer treatment, warranting further investigation into the specific activities of this compound.

Mechanistic Insights

The biological activity of malonamide derivatives often involves interactions at the molecular level with key proteins involved in bacterial resistance and cancer cell proliferation. In silico studies suggest that these compounds may interact with regulatory proteins such as AgrA in Staphylococcus aureus, which plays a crucial role in virulence and antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide?

  • Methodology :

  • Schiff base condensation : React N,N'-bis(2-aminoethyl)malonamide with methoxyimino aldehydes under anhydrous conditions (e.g., dry dichloromethane) to form the imine linkage. Purify via column chromatography .
  • Michael addition : Use a DBU catalyst to facilitate the addition of α,β-unsaturated ketones to malonamide precursors at room temperature, ensuring regioselectivity .
    • Key reagents : Anhydrous solvents, aldehydes/ketones, and catalysts (e.g., DBU).

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the methoxyimino group and phenyl substituents. For example, the methoxy proton appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns consistent with 3-methylphenyl groups .
  • Elemental analysis : Verify C, H, N, and O content to confirm stoichiometry.
  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and N–H bends at ~3300 cm1^{-1} .

Q. What are the common conformations of the malonamide core in related compounds?

  • Methodology :

  • X-ray crystallography : Studies on N,N-bis(3-methylphenyl)malonamide analogs reveal syn or anti orientations of N–H bonds relative to substituents on phenyl rings. For example, anti conformations are observed when bulky groups (e.g., chloro) are present, while syn conformations dominate with methyl groups .
  • DFT calculations : Compare experimental data with computed conformational energies to validate stability .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence molecular conformation and reactivity?

  • Methodology :

  • Comparative crystallography : Analyze structures of analogs (e.g., N,N-bis(3-chlorophenyl)malonamide vs. 3-methylphenyl derivatives). Chloro groups induce anti N–H conformations due to steric hindrance, whereas methyl groups favor syn conformations, altering hydrogen-bonding networks and solubility .
  • Reactivity studies : Test nucleophilic substitution or oxidation reactions to assess how conformation affects electron density at the amide nitrogen .

Q. What reaction mechanisms dominate in the synthesis of this compound?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via HPLC or TLC to identify intermediates. For Michael additions, propose a stepwise mechanism involving enolate formation followed by nucleophilic attack .
  • Isotope labeling : Use 18O^{18}O-labeled reagents to trace carbonyl oxygen origins in Schiff base condensations .

Q. What are potential biological applications of structural analogs of this compound?

  • Methodology :

  • In vitro assays : Test analogs (e.g., fluorinated phenyl derivatives) for antimicrobial activity using broth microdilution (MIC values) or anticancer activity via MTT assays on cancer cell lines .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

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